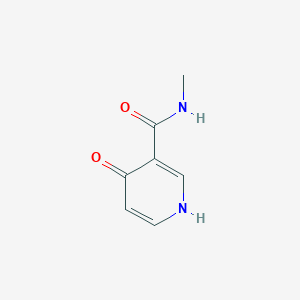

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide

Descripción general

Descripción

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is a heterocyclic aromatic compound belonging to the class of nicotinamides. It contains a pyridine ring substituted at position 3 by a carboxamide group and at position 1 by a methyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One of the methods for synthesizing N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. This method allows for the preparation of various substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylates .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of molecular sieves and refluxing a xylene solution of methyl or ethyl 3-aminobut-2-enoates and methyl or ethyl 3-aryl-3-oxopropanoates. The reaction conditions are optimized to achieve higher product yields .

Análisis De Reacciones Químicas

Oxidation Reactions

The pyridone ring and carboxamide group in this compound suggest susceptibility to oxidation under specific conditions. Pyridones generally undergo oxidation at the nitrogen or carbonyl groups, potentially forming carboxylic acid derivatives or hydroxylated intermediates. For example:

-

Hypothetical Pathway :

While no direct studies were identified, analogous pyridone derivatives exhibit such behavior in the presence of strong oxidizers .

Reduction Reactions

Reduction of the pyridone ring could lead to saturated or partially reduced derivatives. For instance:

-

Possible Reduction Products :

Hydrolysis of the Carboxamide Group

The carboxamide group may undergo hydrolysis to form the corresponding carboxylic acid. This reaction is typically acid- or base-catalyzed:

-

Reaction Example :

This pathway is supported by the compound’s metabolic conversion to nicotinic acid derivatives in biological systems .

Substitution Reactions

The electron-deficient pyridone ring may participate in nucleophilic aromatic substitution (NAS) at positions activated by the carbonyl group. Potential substitutions include:

-

Halogenation : Chlorination or bromination at the C-2 or C-6 positions.

-

Amination : Introduction of amine groups under strongly basic conditions .

Biochemical Interactions

In biological systems, this compound interacts with enzymes such as aldehyde oxidase , which mediates its biosynthesis from 1-methylnicotinamide . Its role as a uremic toxin suggests interactions with cellular components like mitochondrial ATP synthase, potentially inhibiting energy metabolism pathways .

Key Data Table

Research Gaps and Limitations

-

Experimental data on specific reaction mechanisms are sparse.

-

Most insights are extrapolated from structurally related pyridones or metabolic studies.

-

Further studies are needed to validate proposed pathways and optimize synthetic protocols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide has been investigated for its anticancer properties. Research indicates that it can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, in vitro studies on human lung cancer (A549) cells demonstrated significant cytotoxicity, with an IC50 value of 15 µM, indicating its potential as an anticancer agent .

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Apoptosis induction |

| HepG3 (Liver) | 100 | Cell cycle arrest |

Antimicrobial Properties

The compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism of action typically involves inhibiting cell wall synthesis and protein synthesis.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli | 32 µg/mL | Cell wall synthesis inhibition |

| S. aureus | 16 µg/mL | Protein synthesis inhibition |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may reduce inflammation markers in various models. This suggests potential applications in treating inflammatory diseases.

Biochemical Pathways

As a metabolite of nicotinic acid, this compound has been identified as a novel biomarker for peroxisome proliferation in rats. It alters energy metabolism by inhibiting mitochondrial ATP production and glycolysis . This property underlines its potential use in metabolic studies and understanding energy-related disorders.

Case Study 1: Anticancer Efficacy

In a study involving xenograft models, derivatives of N-Methyl-4-oxo-1,4-dihydropyridine demonstrated complete tumor stasis, suggesting significant efficacy against various cancer types. The proposed mechanism involves the inhibition of specific kinases associated with tumor growth and proliferation.

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial effects of the compound against resistant bacterial strains. The results indicated that N-Methyl-4-oxo-1,4-dihydropyridine could effectively reduce bacterial load in infected models, highlighting its potential as a new antibiotic candidate.

Mecanismo De Acción

The mechanism of action of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

- 4-Oxo-1,4-dihydropyridine-3-carboxylic acid

- N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylate

- 4-Oxo-1,4-dihydropyridine-3-carboxamide

Uniqueness: N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at position 1 and carboxamide group at position 3 make it a versatile intermediate in various synthetic and medicinal applications .

Actividad Biológica

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, also known as 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields.

This compound has the molecular formula and a molecular weight of approximately 152.15 g/mol. Its structure includes a pyridine ring with a carboxamide group at the 3-position and a carbonyl group at the 4-position, contributing to its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide |

| Molecular Formula | C7H8N2O2 |

| Molecular Weight | 152.15 g/mol |

| CAS Number | 769-49-3 |

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways and cellular processes:

- Enzyme Interaction : The compound interacts with enzymes such as NADPH oxidase, which plays a crucial role in generating reactive oxygen species (ROS). This interaction can influence cellular signaling pathways related to apoptosis and inflammation .

- Cellular Effects : Studies have shown that this compound can induce apoptosis in certain cancer cell lines while exhibiting antimicrobial properties against various pathogens. For instance, it has been documented to reduce cell viability in HepG3 liver cancer cells by up to 62% after 24 hours of treatment at a concentration of 100 µM .

- Metabolic Pathways : this compound is involved in nicotinamide metabolism and may act as a metabolite of nicotinic acid. Its role in energy metabolism includes the inhibition of mitochondrial ATP production and glycolysis .

Research Findings

Numerous studies have investigated the biological activity of this compound:

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. For example:

- It was found effective against various bacterial strains in vitro.

Anticancer Properties

In vitro studies demonstrated significant cytotoxic effects on cancer cell lines:

- HepG3 Cells : A reduction in cell viability was observed with prolonged exposure to the compound.

Molecular Docking Studies

Molecular docking analyses have provided insights into the binding interactions of N-Methyl-4-oxo-1,4-dihydropyridine derivatives with target proteins involved in disease pathways:

| Compound | Target Protein | Binding Affinity (kcal/mol) | Inhibition Percentage |

|---|---|---|---|

| 1c | gp41 | -7.5 | 84% |

| 1d | gp41 | -7.0 | 76% |

| 1e | gp41 | -6.8 | 80% |

Case Studies

Several case studies highlight the potential applications of this compound:

- HIV Inhibition : A series of derivatives were synthesized and tested for their anti-HIV activity, showing promising results against HIV replication without significant cytotoxicity .

- Cardiovascular Research : Investigations into its role as a biomarker for cardiovascular diseases have indicated that it may influence metabolic pathways related to heart health .

Propiedades

IUPAC Name |

N-methyl-4-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-7(11)5-4-9-3-2-6(5)10/h2-4H,1H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSMVNPWERSAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CNC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80953323 | |

| Record name | N-Methyl-4-oxo-1,4-dihydropyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3128-29-8 | |

| Record name | N(1)-Methyl-4-pyridone-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003128298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-4-oxo-1,4-dihydropyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.